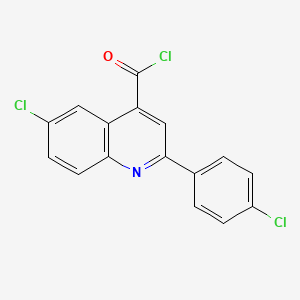

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRDHSWWFVAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Construction

Detailed Preparation Procedure

A representative synthetic approach based on literature and analogous quinoline derivatives is outlined below:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Friedländer synthesis of 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 2-Aminobenzophenone derivative + 4-chlorobenzaldehyde, acid catalyst, reflux in ethanol or acetic acid, 12–48 h | Formation of quinoline core with 6-chloro and 2-(4-chlorophenyl) substituents |

| 2 | Conversion of quinoline-4-carboxylic acid to acid chloride | SOCl₂ or POCl₃, reflux 2–4 h, anhydrous solvent (e.g., dichloromethane), inert atmosphere | Acid chloride formation monitored by TLC or IR (appearance of acid chloride band ~1800 cm⁻¹) |

| 3 | Purification | Recrystallization from ethanol or hexane | Ensures removal of residual reagents and by-products |

Reaction Conditions and Optimization

- Chlorinating Agent : Thionyl chloride is preferred for its efficiency and ease of removal of by-products (SO₂ and HCl gases). POCl₃ can also be used, particularly for substrates sensitive to SOCl₂.

- Solvent : Anhydrous dichloromethane or chloroform provides an inert medium that facilitates acid chloride formation without hydrolysis.

- Temperature : Reflux temperatures (approximately 70–80 °C for dichloromethane) ensure complete reaction.

- Time : Typically 2–4 hours; reaction progress is monitored by TLC or IR spectroscopy.

- Moisture Control : Stringent anhydrous conditions are necessary to prevent hydrolysis of acid chloride back to carboxylic acid.

Research Findings and Data Analysis

Yield and Purity

| Parameter | Typical Value | Notes |

|---|---|---|

| Yield of acid chloride | 80–90% | High yield achievable with optimized reaction conditions |

| Purity | >95% (by HPLC or NMR) | Confirmed by spectroscopic methods |

Characterization Techniques

- NMR Spectroscopy : ^1H and ^13C NMR confirm the quinoline framework and substitution pattern.

- IR Spectroscopy : Characteristic acid chloride carbonyl stretch near 1800 cm⁻¹.

- Mass Spectrometry : Confirms molecular weight and fragmentation consistent with the target compound.

- Elemental Analysis : Verifies chlorine content and overall composition.

Industrial and Green Chemistry Considerations

- Continuous Flow Synthesis : Industrial scale synthesis can employ continuous flow reactors to improve heat and mass transfer, leading to better control over reaction parameters and enhanced safety when handling corrosive reagents like SOCl₂.

- Catalyst Use : While the acid chloride formation is generally uncatalyzed, catalytic systems for quinoline core formation (e.g., acid catalysts) are optimized to reduce reaction times and increase selectivity.

- Solvent-Free Conditions : Emerging research explores solvent-free or minimal solvent approaches to reduce environmental impact, though these require careful optimization to maintain yield and purity.

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Quinoline core synthesis | Friedländer condensation | 2-Aminobenzophenone, 4-chlorobenzaldehyde | Acid catalyst, reflux ethanol, 12–48 h | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid |

| Acid chloride formation | Chlorination | SOCl₂ or POCl₃ | Reflux, anhydrous solvent, 2–4 h | This compound |

| Purification | Recrystallization | Ethanol or hexane | Cooling and filtration | Pure acid chloride |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidative reactions can convert the compound into quinoline-4-carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution.

Alcohols: Formed through reduction.

Carboxylic Acids: Formed through oxidation.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride and its analogs:

Electronic and Steric Effects

- Chlorine vs. Methoxy Substituents: The 4-chlorophenyl group in the target compound is electron-withdrawing, enhancing the electrophilicity of the carbonyl chloride. In contrast, 6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-12-6) has a methoxy group, which is electron-donating.

- Regiochemical Variations: Moving the chlorine from position 6 to 8 (e.g., 8-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, CAS: 124930-94-5) alters steric interactions. Position 8 is less sterically hindered, possibly improving accessibility for nucleophilic attack .

Physicochemical Properties

- In contrast, carboxylic acid derivatives (e.g., 724749-61-5) exhibit better solubility in basic aqueous media due to deprotonation .

Biological Activity

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a derivative of quinoline, a class of compounds known for their diverse biological activities. This particular compound has attracted attention due to its potential applications in medicinal chemistry, particularly as an anticancer agent and in the development of other biologically active molecules.

Chemical Structure and Properties

The compound features a quinoline core substituted with chlorine atoms and a carbonyl chloride group, which significantly influences its reactivity and biological activity. The presence of chlorine substituents at the 6th position of the quinoline ring and the para position of the phenyl group enhances its pharmacological properties, making it a valuable candidate for further research.

Quinoline derivatives, including this compound, are known to interact with various biological targets through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation and survival.

- Receptor Modulation : It may also act on specific receptors, altering cellular signaling pathways.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and upregulating pro-apoptotic proteins such as p53.

Biological Activities

Research has shown that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has been reported to exhibit significant antiproliferative effects with IC50 values in the micromolar range.

- A recent study indicated that related quinoline derivatives showed promising anticancer properties, with one compound demonstrating an IC50 of 0.22 μM against EGFR kinase, which is critical in many cancers .

-

Antimicrobial Properties :

- Quinoline derivatives are recognized for their antimicrobial activities. The structural features of this compound suggest potential efficacy against bacterial and viral pathogens .

- Antiviral Activity :

Case Studies

Several studies have explored the biological activity of quinoline derivatives related to this compound:

- Study on Anticancer Activity : A series of novel quinoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compounds demonstrated significant growth inhibition, with some exhibiting IC50 values lower than standard chemotherapeutics .

- Antiviral Evaluation : In a study focused on anti-HBV activity, derivatives were synthesized and tested, revealing several compounds with potent inhibitory effects on HBV replication and antigen secretion .

Summary of Findings

The biological activity of this compound is characterized by:

| Biological Activity | Mechanism | IC50 Value |

|---|---|---|

| Anticancer | Induces apoptosis via p53 activation | ~0.22 μM (related compounds) |

| Antimicrobial | Inhibits bacterial growth | Varies by structure |

| Antiviral | Inhibits HBV replication | Varies by derivative |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A typical route involves condensation of 4-chlorobenzaldehyde with 2-aminopyridine derivatives under acidic or catalytic conditions, followed by cyclization and chlorination. Key parameters include solvent choice (e.g., DMF or toluene), temperature (80–120°C), and catalyst selection (e.g., Pd or Cu). Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products like unreacted intermediates .

- Experimental Design Tip : Use inert atmospheres (N₂/Ar) to prevent oxidation and ensure anhydrous conditions for high yields.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm). IR spectroscopy verifies carbonyl (C=O) and C-Cl stretches (1700–1750 cm⁻¹ and 550–600 cm⁻¹, respectively).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. Monoclinic crystal systems (e.g., space group P21/n) with lattice parameters (e.g., a = 10.59 Å, β = 92.99°) are typical for quinoline derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under dry, inert conditions (e.g., desiccator with silica gel).

- Waste Disposal : Neutralize with sodium bicarbonate before disposal. Follow EPA guidelines for chlorinated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Conduct systematic solubility studies using USP/Ph.Eur. standards:

Prepare saturated solutions in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents.

Filter and quantify dissolved compound via UV-Vis (λmax ~280 nm for quinoline cores).

Compare results with XRD data to correlate solubility with crystal packing .

Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Kinetic studies (e.g., using amines or thiols) reveal:

- Activation Energy : Lower in polar aprotic solvents (e.g., THF) due to stabilized transition states.

- Leaving Group Stability : Cl⁻ departure is rate-determining; additives like DMAP accelerate reactions via acid scavenging.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

Docking Simulations : Use AutoDock Vina to model binding to targets (e.g., cytochrome P450). Focus on hydrophobic pockets accommodating chlorophenyl groups.

MD Simulations : GROMACS or NAMD assess stability of ligand-protein complexes over 100-ns trajectories.

QSAR Analysis : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.